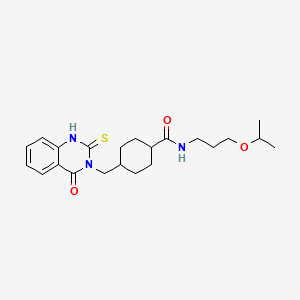

N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC15074377

Molecular Formula: C22H31N3O3S

Molecular Weight: 417.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H31N3O3S |

|---|---|

| Molecular Weight | 417.6 g/mol |

| IUPAC Name | 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)cyclohexane-1-carboxamide |

| Standard InChI | InChI=1S/C22H31N3O3S/c1-15(2)28-13-5-12-23-20(26)17-10-8-16(9-11-17)14-25-21(27)18-6-3-4-7-19(18)24-22(25)29/h3-4,6-7,15-17H,5,8-14H2,1-2H3,(H,23,26)(H,24,29) |

| Standard InChI Key | IDDQBPGGJCAVRJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |

Introduction

General Information

N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound with the molecular formula

and a molecular weight of 417.57 g/mol. It is composed of a cyclohexanecarboxamide moiety and a quinazolinone derivative.

Synthesis

The synthesis of N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide involves multi-step reactions that are typically conducted under controlled conditions to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and confirm the structure of intermediates. Liquid-phase synthesis techniques can enhance yield and purity.

Potential Applications and Biological Activity

-

N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is primarily studied for its role as an antagonist of the human calcitonin gene-related peptide receptor, indicating its relevance in migraine treatment due to its high potency and favorable pharmacokinetic properties.

-

It exhibits significant biological activity as a potent antagonist of the calcitonin gene-related peptide receptor, which is particularly beneficial in treating migraines by blocking the action of this neuropeptide involved in pain transmission.

-

Compounds with similar structures have shown potential antiulcer and anticonvulsant activities, suggesting that this compound may also possess broader pharmacological properties.

-

Its ability to effectively inhibit the calcitonin gene-related peptide receptor positions it as a candidate for further clinical development in neurology. Additionally, its structural analogs may be explored for other therapeutic uses, including antiulcer and anticonvulsant applications.

Structural Comparisons

N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide shares structural similarities with other compounds in the quinazolinone class.

Chemical Reactions

The compound may participate in several chemical reactions typical for amides and quinazolines:

-

These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. Detailed mechanistic studies are essential to understand the pathways involved in these transformations.

Mechanism of Action

The mechanism of action for N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is likely related to its interaction with biological targets such as enzymes or receptors involved in disease processes. Research suggests that compounds with similar structures may exhibit inhibitory effects on certain protein kinases or act as modulators of signaling pathways critical in cancer or inflammatory diseases. Further studies are needed to elucidate its specific mechanisms.

Sourcing and Analysis

This compound can be sourced from specialized chemical suppliers and databases that focus on organic compounds. These platforms provide detailed information regarding the molecular structure, synthesis methods, and spectral data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume